molecular formula C26H26FNO2 B3742261 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B3742261
M. Wt: 403.5 g/mol
InChI Key: VLRBSIRKSQHOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory mediators. It has also been shown to activate the PPARγ receptor, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. It has also been found to improve glucose and lipid metabolism, which may have implications for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as diabetes and obesity. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of this compound for different applications.
Conclusion:
In conclusion, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a unique chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-(4-fluorophenyl)-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO2/c1-29-25-12-7-21(17-26(25)30-19-20-5-3-2-4-6-20)18-28-15-13-23(14-16-28)22-8-10-24(27)11-9-22/h2-13,17H,14-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRBSIRKSQHOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(=CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
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1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
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1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

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